molecular formula C22H42N4O8S2 B11519399 4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide

4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide

Cat. No.: B11519399
M. Wt: 554.7 g/mol
InChI Key: SVAAECYOBWQVFI-UHFFFAOYSA-N
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Description

4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[77003,7011,15]hexadecane 5,5,13,13-tetraoxide is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms within a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of butan-2-yl groups and the incorporation of oxygen and sulfur atoms. Common reagents used in these steps include organolithium compounds, sulfur chlorides, and various oxidizing agents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can modify the oxidation state of sulfur atoms within the structure.

    Substitution: Functional groups on the butan-2-yl chains can be substituted with other groups to alter the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding the behavior of complex tetracyclic systems and the effects of multiple heteroatoms on chemical stability and reactivity.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving sulfur and oxygen atoms.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism by which 4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide exerts its effects involves interactions with molecular targets through its multiple functional groups. The oxygen and sulfur atoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane
  • 2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane

Uniqueness

The presence of butan-2-yl groups and the specific arrangement of oxygen and sulfur atoms in 4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[77003,7011,15]hexadecane 5,5,13,13-tetraoxide distinguishes it from similar compounds

This detailed overview provides a comprehensive understanding of 4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[77003,7011,15]hexadecane 5,5,13,13-tetraoxide, covering its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C22H42N4O8S2

Molecular Weight

554.7 g/mol

IUPAC Name

4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide

InChI

InChI=1S/C22H42N4O8S2/c1-9-13(5)23-17-18(24(14(6)10-2)35(23,27)28)32-22-21(31-17)33-19-20(34-22)26(16(8)12-4)36(29,30)25(19)15(7)11-3/h13-22H,9-12H2,1-8H3

InChI Key

SVAAECYOBWQVFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2C(N(S1(=O)=O)C(C)CC)OC3C(O2)OC4C(O3)N(S(=O)(=O)N4C(C)CC)C(C)CC

Origin of Product

United States

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